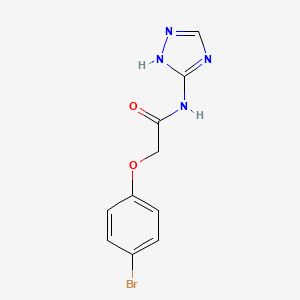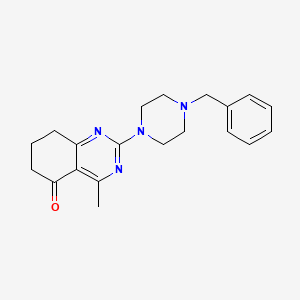
2-(4-bromophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide is a synthetic organic compound that features a bromophenoxy group and a triazole ring. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Applications De Recherche Scientifique
2-(4-bromophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide typically involves the following steps:
Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Etherification: 4-bromophenol is reacted with chloroacetic acid to form 4-bromophenoxyacetic acid.
Amidation: The 4-bromophenoxyacetic acid is then reacted with 1H-1,2,4-triazole in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the bromophenoxy group.
Reduction: Reduction reactions could target the triazole ring or the acetamide group.
Substitution: The bromine atom in the bromophenoxy group is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products will depend on the specific reactions and conditions used. For example, oxidation might yield a quinone derivative, while substitution could introduce various functional groups at the bromine site.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, compounds with a triazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The bromophenoxy group might enhance binding affinity or specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-chlorophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide
- 2-(4-fluorophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide
- 2-(4-methylphenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide
Uniqueness
The presence of the bromine atom in 2-(4-bromophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide may confer unique properties such as increased reactivity in substitution reactions or enhanced biological activity compared to its chloro, fluoro, or methyl analogs.
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O2/c11-7-1-3-8(4-2-7)17-5-9(16)14-10-12-6-13-15-10/h1-4,6H,5H2,(H2,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDJUHZKYTXBIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NC=NN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-ETHYLPHENYL)-N'-[(E)-1-(5-NITRO-2-FURYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE](/img/structure/B5597350.png)
![(1R,7S)-6-(1,1-dioxo-1,4-thiazinane-4-carbonyl)-3-(2-pyridin-4-ylethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one](/img/structure/B5597355.png)

![N-(5-bromopyridin-2-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5597364.png)
![1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5597365.png)
![8-ethyl-3,3-dimethyl-6-morpholino-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide](/img/structure/B5597368.png)
![N-[3-(3-methyl-1-piperidinyl)propyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5597374.png)
![2-CHLORO-3-[(2-METHYLPROP-2-EN-1-YL)OXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE](/img/structure/B5597383.png)

![3-methyl-6-{4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridazine](/img/structure/B5597395.png)
![2-({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5597406.png)
![1-(4-methoxy-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}phenyl)ethanone](/img/structure/B5597421.png)
![4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-(tetrahydrofuran-3-ylmethyl)benzamide](/img/structure/B5597440.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5597453.png)
